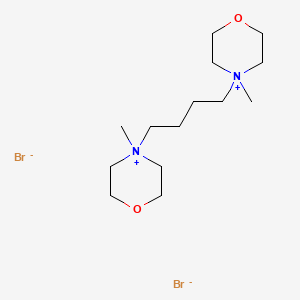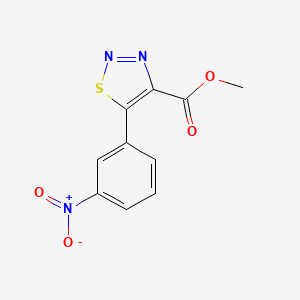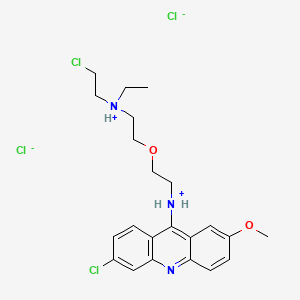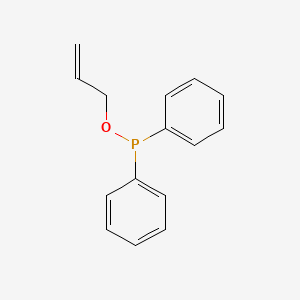
2',3',4',5,7-Pentamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5,7-Pentamethoxyflavone is a polymethoxyflavonoid, a type of flavonoid compound characterized by the presence of multiple methoxy groups. It is isolated from various natural sources, including the rhizomes of Kaempferia parviflora . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,3’,4’,5,7-Pentamethoxyflavone can be synthesized through various chemical routes. One common method involves the methylation of flavonoid precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2’,3’,4’,5,7-Pentamethoxyflavone often involves the extraction and purification from natural sources. High-speed countercurrent chromatography is a technique used to isolate this compound from plant materials . This method allows for the efficient separation and purification of the compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones .
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5,7-Pentamethoxyflavone has a wide range of scientific research applications:
Wirkmechanismus
2’,3’,4’,5,7-Pentamethoxyflavone exerts its effects through multiple molecular targets and pathways:
Calcium Channel Inhibition: It acts as a calcium channel inhibitor, which can induce relaxation of the human corpus cavernosum through calcium mobilization-related mechanisms.
Oxidative Stress Protection: The compound protects DNA from oxidative damage by scavenging free radicals.
Neurite Outgrowth: It promotes neurite outgrowth in neuronal cells via the ERK signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavonoid with similar biological activities.
Sinensetin: A related compound with multiple methoxy groups, known for its anti-inflammatory and anticancer properties.
Uniqueness
2’,3’,4’,5,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit calcium channels and promote neurite outgrowth sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89121-55-1 |
|---|---|
Molekularformel |
C20H20O7 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3 |
InChI-Schlüssel |
XCRISFHOPWXTMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


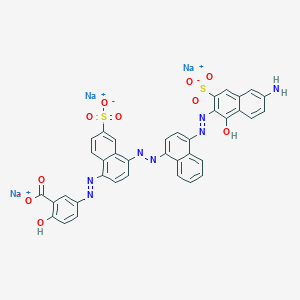
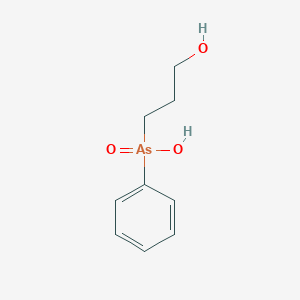
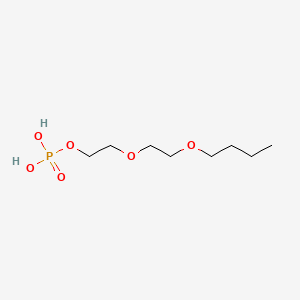
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
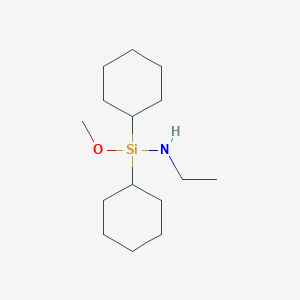
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
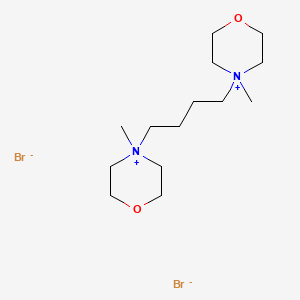
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
